molecular formula C12H6BrNO2S B5502287 6-bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5502287
M. Wt: 308.15 g/mol
InChI Key: VTNDHPKZNGVIQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one and related compounds involves several key reactions, including nucleophilic substitution, annulation, and cyclization processes. For instance, bromoethylsulfonium salt has been utilized as an effective annulation agent for synthesizing 6- and 7-membered 1,4-heterocyclic compounds, demonstrating the versatility of bromine-containing reagents in constructing complex benzoxazinone frameworks (Yar, McGarrigle, & Aggarwal, 2009).

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives, including those substituted at the 6-position, such as with bromine, often exhibit significant intramolecular interactions, such as hydrogen bonding, which play a crucial role in their reactivity and physical properties. For example, studies on the molecular and crystal structure of organic luminophors related to benzoxazinones have highlighted the importance of intramolecular charge transfer and pi-pi stacking interactions (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).

Chemical Reactions and Properties

Benzoxazinone derivatives undergo various chemical reactions, including unusual cleavage and nucleophilic attacks, which are influenced by their molecular structure. The chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one towards amines, Schiff bases, and azines demonstrates the compound's reactivity, resulting in the formation of diverse compounds through cleavage and condensation reactions (Derbala, 1996).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activity : Research by Patel, Mistry, and Desai (2006) elucidated the synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its derivatives, demonstrating their antimicrobial activity. This study provides insights into the compound's potential use in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

  • One‐Pot Synthesis and Biological Activity : El-hashash, Azab, and Morsy (2016) investigated reactions of 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles, yielding compounds with anticipated biological activity. This study highlights the potential for creating therapeutically relevant molecules through efficient synthetic routes (El-hashash, Azab, & Morsy, 2016).

  • Antiviral and Cytotoxic Activity : Dinakaran, Selvam, Declercq, and Sridhar (2003) synthesized a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, examining their antiviral activity and cytotoxicity. This research suggests that derivatives of 6-bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one might be potent against various viruses, highlighting its importance in medicinal chemistry (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Chemical Properties and Synthesis Methods

  • Chemoselectivity and Reactions : Derbala (1996) explored the chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one towards amines, Schiff bases, and azines, demonstrating unusual cleavage and formation of new compounds. This study is significant for understanding the chemical behavior and synthetic versatility of benzoxazinone derivatives (Derbala, 1996).

  • Ring Opening and Stability Studies : Ilaš and Kikelj (2008) reported on the ring opening of 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones under various conditions, contributing to the understanding of the stability and reactivity of benzoxazinone rings. This research provides valuable insights into the degradation mechanisms and stability of these compounds (Ilaš & Kikelj, 2008).

Ecological Role and Bioactivity

  • Ecological Role and Bioactivity : Macias, Marín, Oliveros-Bastidas, and Molinillo (2009) explored the bioactivity and ecological role of 1,4-benzoxazinones, including derivatives such as this compound. Their research underscores the significance of these compounds in natural defense mechanisms and their potential as bioactive molecules in ecological contexts (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

properties

IUPAC Name

6-bromo-2-thiophen-2-yl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO2S/c13-7-3-4-9-8(6-7)12(15)16-11(14-9)10-2-1-5-17-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNDHPKZNGVIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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